SERT Affinity (Ki) of Mesembrine vs. Fluoxetine: A Quantitative In Vitro Comparison
Mesembrine demonstrates superior in vitro affinity for the serotonin transporter (SERT) compared to the clinically established selective serotonin reuptake inhibitor (SSRI), fluoxetine (Prozac). Binding assays show that mesembrine is a more potent inhibitor of SERT than fluoxetine, a finding that has driven the commercialization of mesembrine-containing products [1]. While both compounds function as SERT inhibitors, the quantitative difference in binding potency is a key differentiating factor for research applications focused on SERT pharmacology.
| Evidence Dimension | SERT Binding Affinity |
|---|---|
| Target Compound Data | Mesembrine SERT Ki = 1.4 nM [2] |
| Comparator Or Baseline | Fluoxetine SERT Ki = 4.6 - 15 nM (reported range) [1] |
| Quantified Difference | Mesembrine is reported as a 'more potent inhibitor' than fluoxetine [1]. |
| Conditions | In vitro radioligand binding assay [2] |
Why This Matters
For researchers studying SERT inhibition or developing novel antidepressants, mesembrine offers a distinct pharmacological starting point with higher intrinsic potency than a conventional reference SSRI.
- [1] Makolo, F. L., Viljoen, A. M., & Veale, C. G. L. (2019). Mesembrine: The archetypal psycho-active Sceletium alkaloid. Phytochemistry, 166, 112061. View Source
- [2] Harvey, A. L., Young, L. C., Viljoen, A. M., & Gericke, N. P. (2011). Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids. Journal of Ethnopharmacology, 137(3), 1124-1129. View Source
